Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate: is a synthetic organic compound with a complex structure that includes a pyridine ring substituted with a chloro group, a carboxylate ester, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloronicotinic acid and methyl chloroformate.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate pyridine compound with 4-hydroxy-2,6-dimethylpiperidine under basic conditions.
Esterification: The final step involves esterification to form the carboxylate ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations in industrial synthesis include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine moiety can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. The piperidine moiety is known for its presence in many bioactive molecules, which makes this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. The presence of the piperidine ring, which is common in many pharmaceuticals, suggests possible applications in developing new drugs for neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The chloro and ester groups may also play roles in binding to enzymes or receptors, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate: can be compared to other piperidine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of both a chloro group and a piperidine moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
IUPAC Name |
methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-yl)methyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-9-4-12(19)5-10(2)18(9)8-11-6-13(15(20)21-3)14(16)17-7-11/h6-7,9-10,12,19H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKGBWPGVXBUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1CC2=CC(=C(N=C2)Cl)C(=O)OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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